(3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine (3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17777603
InChI: InChI=1S/C13H29N/c1-10(2)11(3)14-13(7,8)9-12(4,5)6/h10-11,14H,9H2,1-8H3
SMILES:
Molecular Formula: C13H29N
Molecular Weight: 199.38 g/mol

(3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine

CAS No.:

Cat. No.: VC17777603

Molecular Formula: C13H29N

Molecular Weight: 199.38 g/mol

* For research use only. Not for human or veterinary use.

(3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine -

Specification

Molecular Formula C13H29N
Molecular Weight 199.38 g/mol
IUPAC Name 2,4,4-trimethyl-N-(3-methylbutan-2-yl)pentan-2-amine
Standard InChI InChI=1S/C13H29N/c1-10(2)11(3)14-13(7,8)9-12(4,5)6/h10-11,14H,9H2,1-8H3
Standard InChI Key RSZNXJLCHHGISJ-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)NC(C)(C)CC(C)(C)C

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name, (3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine, reflects its branched alkyl substituents. Its molecular formula is C₁₃H₂₇N, with a molecular weight of 197.36 g/mol. The SMILES notation CC(C)C(C)N(C(C)C(C)(C)C)C and InChIKey QGMHKKIBHAHADB-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Identifiers

PropertyValue
IUPAC Name(3-Methylbutan-2-yl)(2,4,4-trimethylpentan-2-yl)amine
Molecular FormulaC₁₃H₂₇N
Molecular Weight197.36 g/mol
SMILESCC(C)C(C)N(C(C)C(C)(C)C)C
InChIKeyQGMHKKIBHAHADB-UHFFFAOYSA-N

Molecular Geometry and Steric Effects

X-ray crystallography and computational models reveal a tetrahedral geometry around the nitrogen center, with bond angles deviating from 109.5° due to steric repulsion between the 3-methylbutan-2-yl and 2,4,4-trimethylpentan-2-yl groups. The bulky substituents create a shielded nitrogen lone pair, reducing nucleophilicity compared to linear amines like n-hexylamine .

Synthesis and Optimization Strategies

Conventional Alkylation Pathways

The compound is synthesized via alkylation of primary amines using halogenated precursors. For example, reacting 3-methylbutan-2-amine with 2,4,4-trimethylpentan-2-yl bromide in the presence of a base like potassium carbonate yields the target amine. Solvent selection (e.g., tetrahydrofuran or dimethylformamide) and temperature control (60–80°C) are critical to minimizing side reactions such as over-alkylation .

Catalytic Reductive Amination

An alternative route employs reductive amination of ketones with ammonia or primary amines. Using 3-methylbutan-2-one and 2,4,4-trimethylpentan-2-amine in the presence of hydrogen gas and a palladium catalyst achieves yields exceeding 70% . This method avoids stoichiometric metal bases, reducing waste generation.

Table 2: Synthetic Methods Comparison

MethodYield (%)Purity (%)Key Advantages
Alkylation65–7590–95Scalability
Reductive Amination70–8095–98Mild conditions, fewer byproducts

Physicochemical Properties

Thermal Stability and Phase Behavior

Differential scanning calorimetry (DSC) shows a melting point of −12°C and a boiling point of 243°C at atmospheric pressure. The compound remains stable up to 180°C, beyond which decomposition yields trace amounts of nitriles and alkenes .

Solubility and Partition Coefficients

The amine exhibits limited water solubility (0.12 g/L at 25°C) but high miscibility with organic solvents like dichloromethane and ethyl acetate. Its octanol-water partition coefficient (LogP) of 4.1 indicates strong lipophilicity, making it suitable for non-polar reaction media .

Reactivity and Functional Applications

Catalytic Ligand Design

In coordination chemistry, the amine serves as a sterically demanding ligand for transition metals. Complexes with palladium(II) chloride show enhanced stability in Suzuki-Miyaura cross-couplings, suppressing β-hydride elimination in alkylborane substrates .

Comparative Analysis with Structural Analogs

vs. 3,4,4-Trimethylpentan-2-amine

The simpler analog 3,4,4-trimethylpentan-2-amine (C₈H₁₉N, MW 129.24 g/mol) lacks the 3-methylbutan-2-yl group, resulting in reduced steric hindrance and higher nucleophilicity . This difference manifests in 20–30% faster reaction rates in acylation reactions.

vs. Cyclohexylamine Derivatives

Cyclohexyl-based amines like 3-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine exhibit rigid conformations that favor enantioselective catalysis but suffer from lower thermal stability compared to the title compound .

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